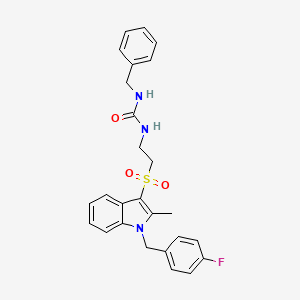![molecular formula C16H23N3O4 B2600994 Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate CAS No. 1022100-71-5](/img/structure/B2600994.png)
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate (EEPC) is a compound with the molecular formula C16H23N3O4 and a molecular weight of 321.377 . It has gained significant attention in academic and industrial research in recent years.
Synthesis Analysis
The synthesis of piperazine derivatives, such as EEPC, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Structural and Chemical Characterization
- Crystal Structure Analysis : A study by Faizi et al. (2016) investigated the crystal structure of a related compound, providing insights into the conformation of the molecules and the intermolecular interactions within the crystal lattice. This research highlights the compound's potential for further modification and application in material science and drug design (Faizi, Ahmad, & Golenya, 2016).
Synthetic Methodologies and Derivatives
- Microwave-Assisted Synthesis : Innovative synthetic approaches for creating derivatives of piperazine compounds, which could include Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate, have been explored. Microwave-assisted synthesis offers a rapid and efficient method for the preparation of these compounds, potentially enhancing their application in pharmaceuticals and materials science (Milosevic et al., 2015).
Biological Evaluation and Activity
Antimicrobial Activity : Research by Patel et al. (2007) on amide derivatives of quinolone, which shares structural similarities with Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate, demonstrated significant antibacterial activities. This suggests potential for the compound in developing new antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Neuroprotective Applications : A novel compound, SP-04, designed for Alzheimer's disease treatment, incorporates a structure similar to Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate. This compound has shown promising results in inhibiting acetylcholinesterase activity and offering neuroprotection, indicating potential applications of similar compounds in neurodegenerative disease treatment (Lecanu et al., 2010).
Propriétés
IUPAC Name |
ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-22-14-7-5-13(6-8-14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRWJWCZRXYRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2600915.png)
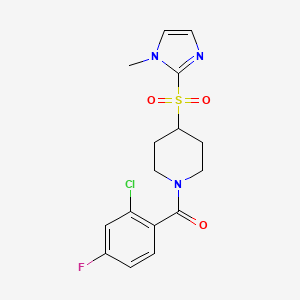
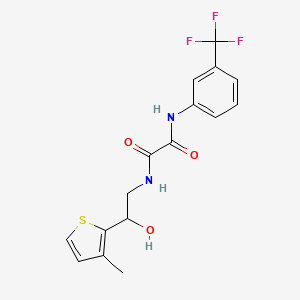
![ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600921.png)
![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2600922.png)
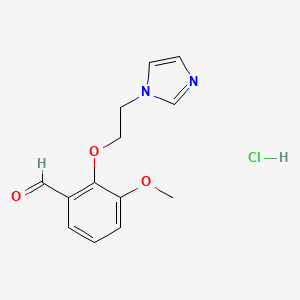
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)
![1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2600927.png)
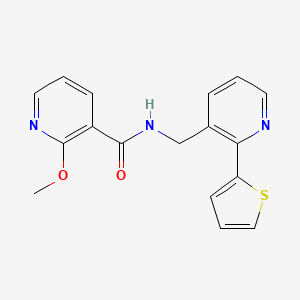

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2600930.png)

